![molecular formula C15H12ClN5 B14144833 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine is a complex organic compound that features a phthalazine core substituted with a chlorinated hydrazone moiety
Preparation Methods
The synthesis of 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine typically involves the condensation of 1-chlorophthalazine with a hydrazone derivative. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using catalysts or advanced purification techniques.
Chemical Reactions Analysis
1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The chlorine atom in the phthalazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine include:
1-chloro-4-piperidin-1-yl-phthalazine: This compound has a piperidine ring instead of the hydrazone moiety and is used in proteomics research.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar core structure and are used in pharmacological research.
Imidazo[1,5-a]pyridine derivatives: These compounds are known for their luminescent properties and versatility in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12ClN5 |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
4-chloro-N-[(E)-1-pyridin-3-ylethylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H12ClN5/c1-10(11-5-4-8-17-9-11)18-20-15-13-7-3-2-6-12(13)14(16)19-21-15/h2-9H,1H3,(H,20,21)/b18-10+ |
InChI Key |
NTYDXVMONNGYDK-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CN=CC=C3 |
Canonical SMILES |
CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CN=CC=C3 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


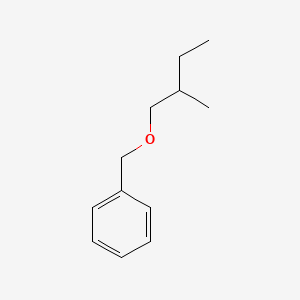
![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B14144798.png)



![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)
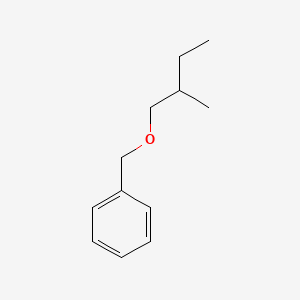
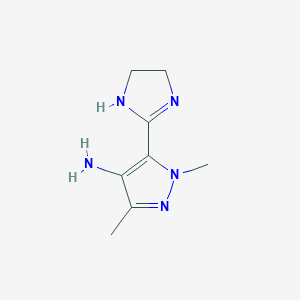
![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
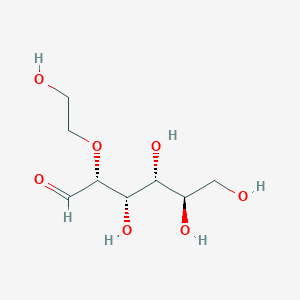
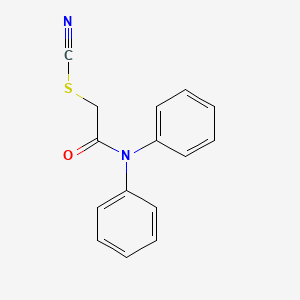
![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)

